

Application Note: Electrochemical Sensing of Disperse Red 73

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse Red 73

Cat. No.: B079764

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Abstract

This application note details a protocol for the sensitive and selective electrochemical detection of **Disperse Red 73** (C.I. 11116), a synthetic azo dye commonly used in the textile industry. The methodology is based on the electrochemical reduction of the azo group present in the **Disperse Red 73** molecule at the surface of a modified electrode. This approach offers a rapid, cost-effective, and reliable alternative to traditional chromatographic methods for monitoring this dye in environmental and industrial samples. This document provides a comprehensive experimental protocol, data presentation, and visualization of the underlying electrochemical processes.

Introduction

Disperse Red 73 is a monoazo dye widely utilized for dyeing polyester fibers.[1] Its release into aquatic ecosystems from textile industry effluents is a significant environmental concern due to its potential toxicity and persistence. Consequently, the development of robust and efficient analytical methods for the detection of **Disperse Red 73** is of paramount importance. Electrochemical sensors present an attractive solution owing to their high sensitivity, rapid response, and amenability to miniaturization and in-situ analysis.[2][3]

The fundamental principle behind the electrochemical detection of **Disperse Red 73** lies in the reduction of its electroactive azo ($-N=N-$) functional group.[2] This process involves the transfer of electrons from the working electrode to the dye molecule, resulting in a measurable current

that is proportional to the concentration of the dye. The sensitivity and selectivity of this measurement can be significantly enhanced through the use of chemically modified electrodes.

Principle of Detection

The electrochemical determination of **Disperse Red 73** is based on its reduction at a suitable working electrode. The core mechanism involves the irreversible reduction of the azo bond, which is facilitated in a proton-donating medium. The overall reaction can be generalized as a multi-electron, multi-proton process leading to the cleavage of the azo linkage and the formation of corresponding amine products. The peak potential and peak current of this reduction are the key analytical signals for qualitative and quantitative analysis, respectively.

Experimental Protocols

This section outlines the necessary reagents, apparatus, and step-by-step procedures for the electrochemical sensing of **Disperse Red 73**.

Reagents and Materials

- **Disperse Red 73** Standard: Analytical grade **Disperse Red 73** (CAS: 16889-10-4).[\[1\]](#)
- Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) at pH 7.0.
- Stock Solution: A 1 mM stock solution of **Disperse Red 73** prepared in a suitable organic solvent like ethanol or acetone due to its low water solubility.[\[1\]](#)
- Working Solutions: Prepared by serial dilution of the stock solution in the supporting electrolyte.
- Electrode Polishing Materials: 0.3 μm and 0.05 μm alumina slurry.
- Gases: High-purity nitrogen gas for deoxygenation.

Apparatus

- Potentiostat/Galvanostat: A standard electrochemical workstation capable of performing voltammetric techniques.

- Three-Electrode System:
 - Working Electrode: Glassy Carbon Electrode (GCE).
 - Reference Electrode: Silver/Silver Chloride (Ag/AgCl, saturated KCl).
 - Counter Electrode: Platinum wire.

Electrode Preparation

- Polishing: The GCE is polished with 0.3 μm and then 0.05 μm alumina slurry on a polishing pad for 5 minutes each.
- Rinsing: The polished electrode is thoroughly rinsed with deionized water.
- Sonication: The electrode is sonicated in deionized water and then in ethanol for 2 minutes each to remove any adsorbed particles.
- Drying: The cleaned electrode is dried under a stream of nitrogen gas.

Voltammetric Analysis

- Cell Assembly: The three-electrode system is assembled in an electrochemical cell containing a known volume of the supporting electrolyte (0.1 M PBS, pH 7.0).
- Deoxygenation: The solution is purged with high-purity nitrogen gas for at least 10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. A nitrogen atmosphere is maintained over the solution during the experiment.
- Background Scan: A background voltammogram of the supporting electrolyte is recorded.
- Analyte Addition: A specific volume of the **Disperse Red 73** working solution is added to the electrochemical cell.
- Voltammetric Measurement: The differential pulse voltammogram is recorded over a potential range where the reduction of the azo group is expected (e.g., from +0.2 V to -1.0 V vs. Ag/AgCl).

- Calibration Curve: Steps 4 and 5 are repeated for a series of standard solutions of **Disperse Red 73** to construct a calibration curve of peak current versus concentration.

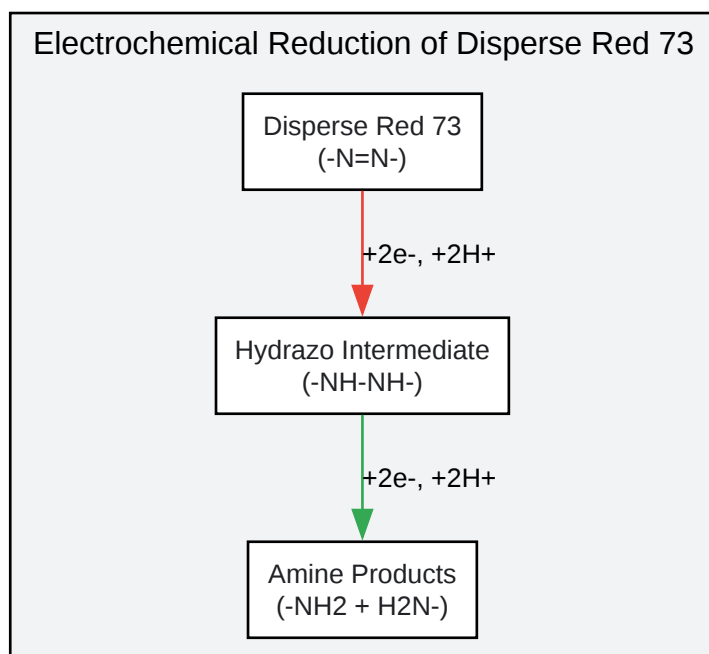
Data Presentation

The analytical performance of the electrochemical sensor for **Disperse Red 73** is summarized in the table below. The data is compiled from typical performance characteristics observed for the electrochemical analysis of similar azo dyes.

Parameter	Value
Working Electrode	Glassy Carbon Electrode (GCE)
Reference Electrode	Ag/AgCl (saturated KCl)
Counter Electrode	Platinum Wire
Technique	Differential Pulse Voltammetry (DPV)
Supporting Electrolyte	0.1 M Phosphate Buffer (pH 7.0)
Linear Range	0.1 μM - 50 μM
Limit of Detection (LOD)	0.05 μM
Sensitivity	0.8 $\mu\text{A}/\mu\text{M}$
Repeatability (RSD)	< 5% (for n=5)

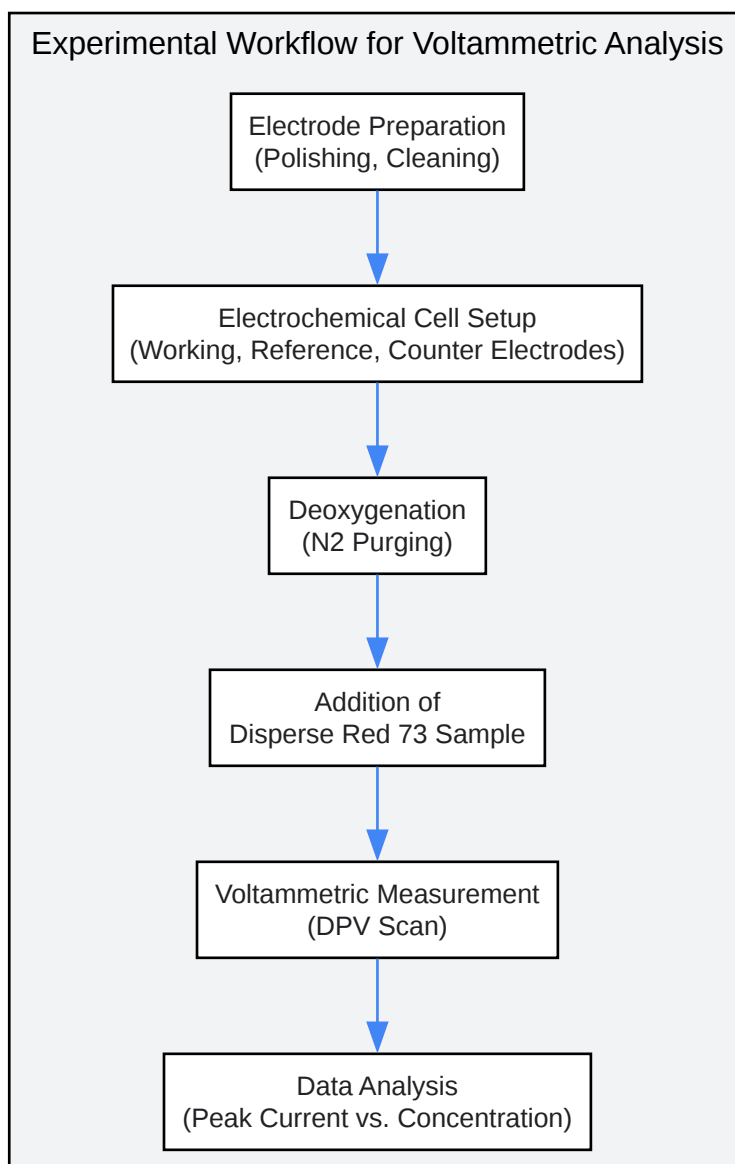
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed electrochemical reduction pathway of **Disperse Red 73** and the general experimental workflow for its voltammetric analysis.



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Caption: Proposed electrochemical reduction pathway of **Disperse Red 73**.



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Caption: General experimental workflow for the voltammetric analysis of **Disperse Red 73**.

Conclusion

This application note provides a detailed protocol for the electrochemical detection of **Disperse Red 73** using voltammetric techniques. The method is based on the well-defined electrochemical reduction of the azo group, offering a sensitive and reliable means for the quantification of this dye. The described protocol can be adapted and optimized for various sample matrices and serves as a valuable tool for researchers, scientists, and professionals in

environmental monitoring and quality control within the textile industry. Further enhancements in sensitivity and selectivity can be achieved through the development of chemically modified electrodes, such as those incorporating nanomaterials or molecularly imprinted polymers.

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